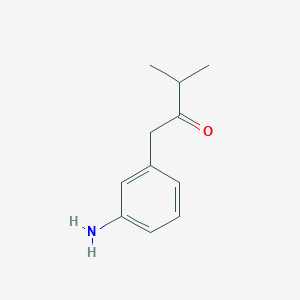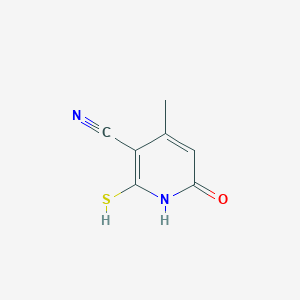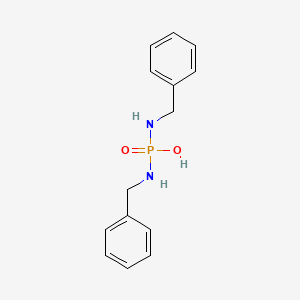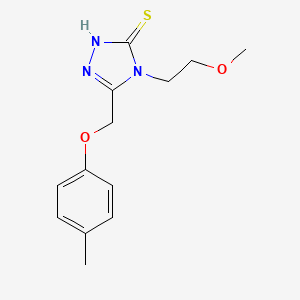
4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-甲氧基乙基)-5-((对甲苯氧基)甲基)-4H-1,2,4-三唑-3-硫醇是一种属于三唑衍生物类的化合物。三唑是含有三个氮原子的五元杂环化合物。该化合物以其独特的结构为特征,其结构包括连接到三唑环上的甲氧基乙基、对甲苯氧基和硫醇基。
准备方法
合成路线和反应条件
4-(2-甲氧基乙基)-5-((对甲苯氧基)甲基)-4H-1,2,4-三唑-3-硫醇的合成通常涉及多个步骤,从易得的起始原料开始。一种常见的合成路线包括以下步骤:
三唑环的形成: 三唑环可以通过涉及肼衍生物和二硫化碳的环化反应形成。
甲氧基乙基的引入: 甲氧基乙基可以通过使用 2-甲氧基乙基氯的烷基化反应引入。
对甲苯氧基的连接: 对甲苯氧基可以通过使用对甲苯醇和合适的活化剂的醚化反应连接。
硫醇基的引入: 硫醇基可以通过使用硫脲或类似试剂的硫醇化反应引入。
工业生产方法
该化合物的工业生产方法可能涉及对上述合成路线进行优化,以实现更高的产率和纯度。这可能包括使用先进的催化剂、优化的反应条件和连续流动反应器来提高效率和可扩展性。
化学反应分析
反应类型
4-(2-甲氧基乙基)-5-((对甲苯氧基)甲基)-4H-1,2,4-三唑-3-硫醇经历各种类型的化学反应,包括:
氧化: 硫醇基可以被氧化形成二硫化物或磺酸。
还原: 三唑环在特定条件下可以发生还原反应。
取代: 甲氧基乙基和对甲苯氧基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢、高锰酸钾和硝酸。
还原: 可以使用硼氢化钠和氢化铝锂等还原剂。
取代: 胺、硫醇和卤化物等亲核试剂可用于取代反应。
主要形成的产物
氧化: 二硫化物、磺酸
还原: 还原的三唑衍生物
取代: 各种取代的三唑衍生物
科学研究应用
4-(2-甲氧基乙基)-5-((对甲苯氧基)甲基)-4H-1,2,4-三唑-3-硫醇具有广泛的科学研究应用,包括:
化学: 用作合成更复杂分子的构件,以及配位化学中的配体。
生物学: 由于其能够与生物靶标相互作用,因此研究其作为抗菌和抗真菌剂的潜力。
医药: 探索其潜在的治疗应用,包括作为抗癌剂以及用于治疗传染病。
工业: 由于其独特的化学性质,在开发新材料(如聚合物和涂料)中得到利用。
作用机制
4-(2-甲氧基乙基)-5-((对甲苯氧基)甲基)-4H-1,2,4-三唑-3-硫醇的作用机制涉及它与特定分子靶标和途径的相互作用。硫醇基可以与蛋白质中的半胱氨酸残基形成共价键,从而导致酶活性抑制。三唑环可以与核酸和蛋白质相互作用,破坏其正常功能。这些相互作用有助于该化合物的生物活性及其潜在的治疗作用。
相似化合物的比较
类似化合物
4-(2-甲氧基乙基)-5-((对甲苯氧基)甲基)-4H-1,2,4-三唑-3-酮: 结构相似,但具有羰基而不是硫醇基。
4-(2-甲氧基乙基)-5-((对甲苯氧基)甲基)-4H-1,2,4-三唑-3-胺: 结构相似,但具有胺基而不是硫醇基。
4-(2-甲氧基乙基)-5-((对甲苯氧基)甲基)-4H-1,2,4-三唑-3-羧酸: 结构相似,但具有羧基而不是硫醇基。
独特性
4-(2-甲氧基乙基)-5-((对甲苯氧基)甲基)-4H-1,2,4-三唑-3-硫醇的独特性在于其官能团的组合,这些官能团赋予其独特的化学反应性和生物活性。硫醇基的存在允许与蛋白质形成共价相互作用,而三唑环提供稳定性和多种化学修饰的可能性。
属性
分子式 |
C13H17N3O2S |
|---|---|
分子量 |
279.36 g/mol |
IUPAC 名称 |
4-(2-methoxyethyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H17N3O2S/c1-10-3-5-11(6-4-10)18-9-12-14-15-13(19)16(12)7-8-17-2/h3-6H,7-9H2,1-2H3,(H,15,19) |
InChI 键 |
XPSQVGWSLVVDJA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OCC2=NNC(=S)N2CCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


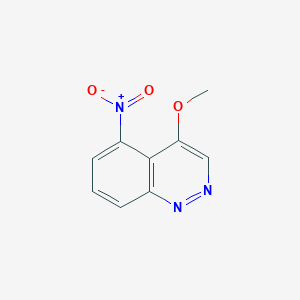


![1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11764433.png)
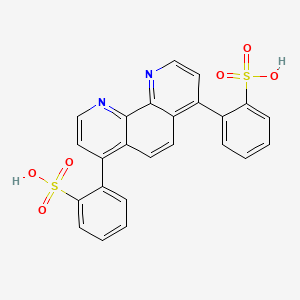

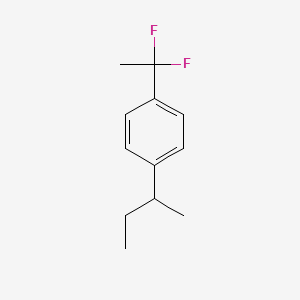
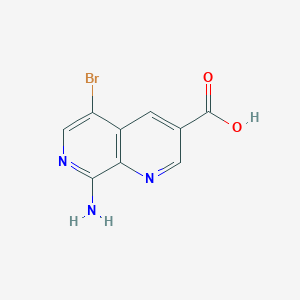
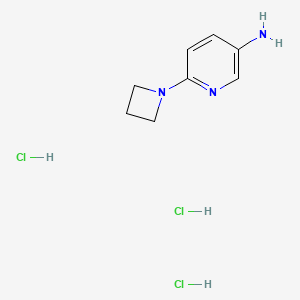
![6-Chlorobenzo[D]isothiazole](/img/structure/B11764473.png)

